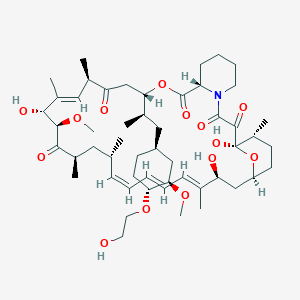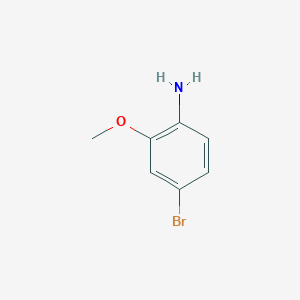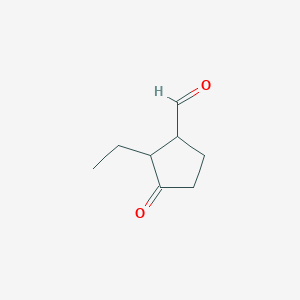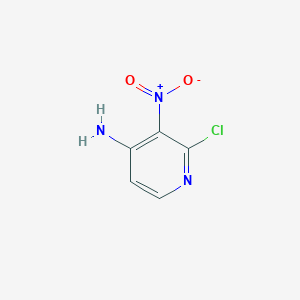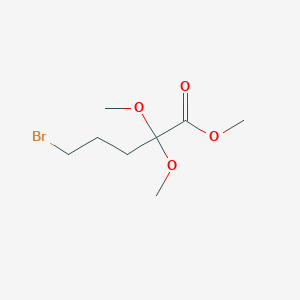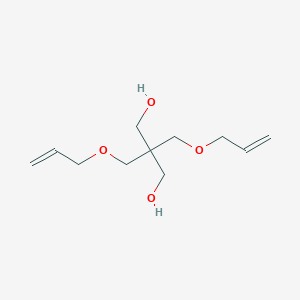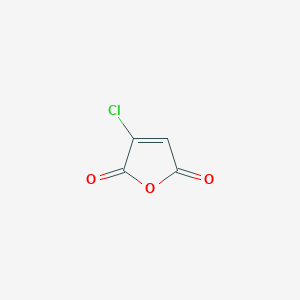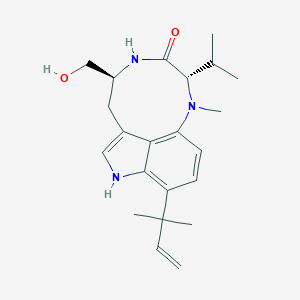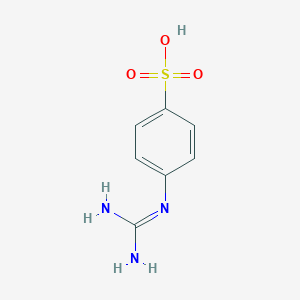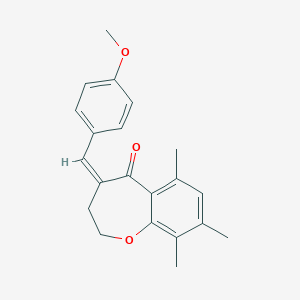
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMBO is a benzoxepinone derivative that has been synthesized through various methods and has shown promising results in several areas of research.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one is not fully understood, but it has been proposed that 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell proliferation, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its high purity and ease of synthesis. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to exhibit potent activity against several biological targets, making it a promising compound for further research. However, one limitation of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, including further studies on its mechanism of action, its potential applications in cancer therapy, and its neuroprotective effects. Additionally, the development of more efficient synthesis methods and the exploration of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives may lead to the discovery of more potent and selective compounds. Overall, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has shown great potential as a valuable tool for scientific research.
Métodos De Síntesis
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of a catalytic amount of piperidine. Another method involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of sodium methoxide. Both methods have been reported to yield 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one with high purity.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in several areas of scientific research, including cancer research, neuroprotection, and anti-inflammatory activity. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
124392-68-3 |
|---|---|
Nombre del producto |
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-methoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O3/c1-13-11-14(2)19-20(22)17(9-10-24-21(19)15(13)3)12-16-5-7-18(23-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3/b17-12- |
Clave InChI |
TUPADJLQVBXVPH-ATVHPVEESA-N |
SMILES isomérico |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC=C(C=C3)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
SMILES canónico |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
Sinónimos |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((4-methoxyphenyl)methylene)-6,8 ,9-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)

